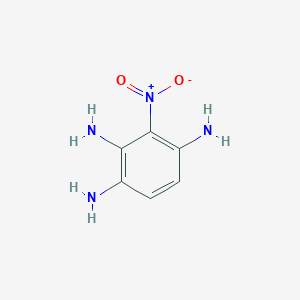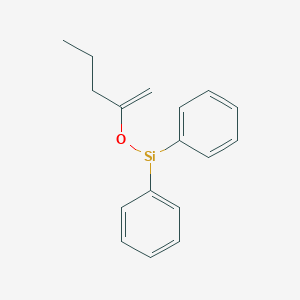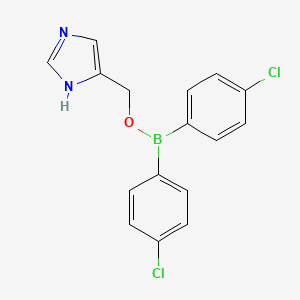
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopentene ring substituted with diethenyl groups and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate can be achieved through several methods. One common approach involves the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by a reaction with dichlorocarbene . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl malonate, facilitating the alkylation step. The subsequent reaction with dichlorocarbene is carried out under controlled conditions to ensure the formation of the desired cyclopentene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, where nucleophiles such as amines or alcohols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, alcohols, and other nucleophiles
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Saturated cyclopentane derivatives
Substitution: Amides, esters, or ethers
Scientific Research Applications
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bonds and ester functionalities, which can participate in various chemical reactions. The molecular targets may include enzymes, receptors, or other biomolecules, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: A similar compound with a cyclopentene ring but without the diethenyl groups.
Diethyl malonate: A simpler ester with two ethoxy groups attached to a malonate backbone.
Uniqueness
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate is unique due to the presence of both diethenyl groups and ester functionalities on the cyclopentene ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
922336-94-5 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
diethyl 3,4-bis(ethenyl)cyclopent-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C15H20O4/c1-5-11-9-15(10-12(11)6-2,13(16)18-7-3)14(17)19-8-4/h5-6H,1-2,7-10H2,3-4H3 |
InChI Key |
LOCKPXUDRNUFIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=C(C1)C=C)C=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)

![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)





![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)
![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)


![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)
